molecular formula C12H17NO B8309462 (+/-)-(7-Isopropyl-2,3-dihydro-1-benzofuran-2-yl)methylamine

(+/-)-(7-Isopropyl-2,3-dihydro-1-benzofuran-2-yl)methylamine

Cat. No. B8309462
M. Wt: 191.27 g/mol
InChI Key: XBZVKUHQKBYRQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07435837B2

Procedure details

Treatment of (±)-(7-isopropyl-2,3-dihydro-1-benzofuran-2-yl)methyl 4-methylbenzenesulfonate (5.15 g, 14.9 mmol) with sodium azide (3.87 g, 59.5 mmol) generally according to the procedure described for Intermediate 98 afforded (±)-(7-isopropyl-2,3-dihydro-1-benzofuran-2-yl)methyl azide. Treatment of the azide with palladium on carbon (0.30 g, 10 wt. %) generally according to the procedure described for Example 1 gave 2.35 g (69%) of (±)-(7-isopropyl-2,3-dihydro-1-benzofuran-2-yl)methylamine as a white solid, hydrochloride salt. mp 160-164° C. (dec); Anal. calcd. for C12H17NOHCl: C, 63.29; H, 7.97; N, 6.15. Found: C, 63.33; H, 7.98; N, 6.15.
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(±)-(7-isopropyl-2,3-dihydro-1-benzofuran-2-yl)methyl 4-methylbenzenesulfonate
Quantity
5.15 g
Type
reactant
Reaction Step Two
Quantity
3.87 g
Type
reactant
Reaction Step Three
[Compound]
Name
Intermediate 98
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
(±)-(7-isopropyl-2,3-dihydro-1-benzofuran-2-yl)methyl azide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.3 g
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CC1C=CC(S(OCC2CC3C=CC=C(C(C)C)C=3O2)(=O)=O)=CC=1.[N-]=[N+]=[N-].[Na+].[CH:29]([C:32]1[C:40]2[O:39][CH:38]([CH2:41][N:42]=[N+]=[N-])[CH2:37][C:36]=2[CH:35]=[CH:34][CH:33]=1)([CH3:31])[CH3:30].[N-]=[N+]=[N-]>[Pd]>[CH:29]([C:32]1[C:40]2[O:39][CH:38]([CH2:41][NH2:42])[CH2:37][C:36]=2[CH:35]=[CH:34][CH:33]=1)([CH3:31])[CH3:30] |f:1.2|

Inputs

Step One
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
(±)-(7-isopropyl-2,3-dihydro-1-benzofuran-2-yl)methyl 4-methylbenzenesulfonate
Quantity
5.15 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCC1OC2=C(C1)C=CC=C2C(C)C
Step Three
Name
Quantity
3.87 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Four
Name
Intermediate 98
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
(±)-(7-isopropyl-2,3-dihydro-1-benzofuran-2-yl)methyl azide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=CC=CC=2CC(OC21)CN=[N+]=[N-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=[N+]=[N-]
Step Seven
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CC=CC=2CC(OC21)CN
Measurements
Type Value Analysis
AMOUNT: MASS 2.35 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.